molecular formula C19H18O6 B192348 Tetramethylscutellarein CAS No. 1168-42-9

Tetramethylscutellarein

Cat. No. B192348
CAS RN: 1168-42-9
M. Wt: 342.3 g/mol
InChI Key: URSUMOWUGDXZHU-UHFFFAOYSA-N
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Description

Tetramethylscutellarein is a tetramethoxyflavone and the tetra-O-methyl derivative of scutellarein . It has a role as an antimutagen and a plant metabolite . It is functionally related to a scutellarein .


Synthesis Analysis

The encapsulation of Tetramethylscutellarein into a Generation four (G4) Polyamidoamine (PAMAM) dendrimer was achieved by a co-precipitation method . The encapsulation efficiency was 77.8% ± 0.69% and a loading capacity of 6.2% ± 0.06% .


Molecular Structure Analysis

The molecular formula of Tetramethylscutellarein is C19H18O6 . The structure is related to that of scutellarein .


Chemical Reactions Analysis

While specific chemical reactions involving Tetramethylscutellarein are not detailed in the search results, it’s worth noting that machine learning models have been used to accurately predict a wide range of chemical reactions .

Scientific Research Applications

  • Chromatography Analysis : A study described a method for determining polymethoxylated flavones like tetramethylscutellarein in Orthosiphon leaves using high-performance liquid chromatography with diode-array ultraviolet detection. This method has applications in the analysis of natural products containing similar compounds (Pietta, Mauri, Gardana, & Bruno, 1991).

  • Modulating Bacterial Drug Resistance : Tetramethylscutellarein was found to modulate bacterial drug resistance in a study involving the flavones from Praxelis clematidea. These flavones, including tetramethylscutellarein, were shown to modulate the resistance of Staphylococcus aureus to antimicrobial drugs, which is crucial in the context of increasing bacterial resistance (Maia et al., 2011).

  • Antiviral Properties : In a study on plant flavonoids, isoscutellarein, a compound structurally similar to tetramethylscutellarein, showed significant anti-influenza virus activity in vitro and in vivo. This suggests that related flavones like tetramethylscutellarein may have potential as antiviral agents (Nagai, Miyaichi, Tomimori, Suzuki, & Yamada, 1992).

  • Tetracyclines and Mitochondrial Function : While not directly about tetramethylscutellarein, research has shown that tetracyclines can disturb mitochondrial function in eukaryotic models. This research is significant as it highlights the need for caution in the use of tetracyclines, which share a part of the name with tetramethylscutellarein, but are chemically different. Such studies inform the broader context of research on related compounds (Moullan et al., 2015).

  • Antioxidant Properties : A study on polymethoxylated flavones isolated from cold pressed tangerine peel oil solids, including tetramethylscutellarein, indicated that these compounds might possess anticancer activity. This suggests that tetramethylscutellarein could have potential applications in cancer research (Chen, Montanari, & Widmer, 1997).

properties

IUPAC Name

5,6,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSUMOWUGDXZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151522
Record name 4',5,6,7-Tetramethoxyflavone
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Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetramethylscutellarein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030575
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tetramethylscutellarein

CAS RN

1168-42-9
Record name 5,6,7,4′-Tetramethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1168-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4',5,6,7-Tetramethoxyflavone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scutellarein tetramethyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53908
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Record name 4',5,6,7-Tetramethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAMETHYLSCUTELLAREIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWN851IYG6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Tetramethylscutellarein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030575
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

166 - 167 °C
Record name Tetramethylscutellarein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030575
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of the chalcone 6 (1.72 g, 5 mmol) and iodine (catalytic amount) in dimethyl sulfoxide (6 mL) was refluxed for 30 min, and then the reaction mixture was poured onto crushed ice (50 g). The resulting precipitate was collected and washed with 5% sodium thiosulfate solution (30 mL) and water. Recrystallization from ethanol afforded the title flavone (1.38 g, 81%) as bright yellow crystals: 1H NMR (CDCl3, 200 M Hz) δ 7.81 (d, J=9.0 Hz, 2H), 6.98 (d, J=9.0 Hz, 2H), 6.79 (s 1H), 6.57 (s, 1H), 3.99 (s 3H), 3.98 (s, 3H), 3.92 (s, 3H), 3.87 (s, 3H); 13C NMR (CDCl3, 50 M Hz) δ 177.1 (s), 162.0 (s), 161.0 (s), 157.5 (s), 154.3 (s), 152.4 (s), 140.2 (s), 127.5 (d, 2C), 123.6 (s), 114.2 (d, 2C), 122.7 (s), 106.8 (d), 96.1 (d), 62.0 (q), 61.4 (q), 56.1 (q), 55.3 (q).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
245
Citations
DM Shadrack, EB Mubofu, SS Nyandoro - International journal of …, 2015 - mdpi.com
The biomedical potential of flavonoids is normally restricted by their low water solubility. However, little has been reported on their encapsulation into polyamidoamine (PAMAM) …
Number of citations: 43 www.mdpi.com
PG Pietta, PL Mauri, C Gardana, A Bruno - Journal of Chromatography A, 1991 - Elsevier
A rapid method for the determination of polymethoxylated flavones present in Orthosiphon leaves is described. Sinensetin, tetramethylscutellarein and 3′-hydroxy-4′,5,6,7-…
Number of citations: 30 www.sciencedirect.com
D Ushakou, T Wróblewski - Spectrochimica Acta Part A: Molecular and …, 2022 - Elsevier
In this work, the spectroscopic properties of scutellarein (6-hydroxyapigenin) were studied in three organic solvents (methanol, acetonitrile and N,N-dimethylformamide) taking into …
Number of citations: 2 www.sciencedirect.com
T Damsud, MH Grace… - Natural Product …, 2014 - journals.sagepub.com
An infusion of Orthosiphon aristatus has long been used for diabetes therapy; however, the active principles remained unknown. Herein, we report the identification of the putative …
Number of citations: 29 journals.sagepub.com
CO Green, AO Wheatley, AU Osagie… - Biomedical …, 2007 - Wiley Online Library
… Ortanique, a hybrid of Citrus reticulata and Citrus sinensis, had the highest quantity of tangeretin, hexamethyl-o-quercetagetin and tetramethylscutellarein. Ortanique also had the …
KE Malterud, KM Rydland - Journal of agricultural and food …, 2000 - ACS Publications
A series of polymethoxylated flavonoids has been isolated from orange peel, and their inhibitory activity toward soybean 15-lipoxygenase was determined. The strongest inhibition was …
Number of citations: 220 pubs.acs.org
KE Malterud, IM Hanche-Olsen… - Planta medica, 1989 - thieme-connect.com
… We have tested the activity of the main flavonoids sinensetin (1) and tetramethylscutellarein (2) towards Ehrlich ascites tumour cells in vitro in suspension cultures. Both show a dose-…
Number of citations: 59 www.thieme-connect.com
YJ Jo, NH Lee - Journal of the Korean Chemical Society, 2021 - koreascience.kr
Shiranuhi is a fruit of Citrus species widely cultivated in Jeju Island, Korea. From an extract of Shiranuhi tree branches were identified five polymethoxyflavones possessing anti-…
Number of citations: 2 koreascience.kr
IM Lyckander, KE Malterud - Prostaglandins, leukotrienes and essential …, 1996 - Elsevier
… Sinensetin, a poor stabilizer of the enzyme, shows less efficiency in protecting sulfhydryl groups than tetramethylscutellarein, which stabilizes the enzyme more efficiently. Thus, …
Number of citations: 53 www.sciencedirect.com
AR Toledo-Guillén, I Higuera-Ciapara… - …, 2010 - researchgate.net
Methods: Orange peel was dried under hot air until 12.5%(w/w) of water content was achieved. The dried peel was ground to a particle size distribution from 1-2 mm. Extraction was …
Number of citations: 39 www.researchgate.net

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